molecular formula C5H10INO B1211280 N-Isopropyliodoacetamide CAS No. 80935-13-3

N-Isopropyliodoacetamide

Cat. No. B1211280
CAS RN: 80935-13-3
M. Wt: 227.04 g/mol
InChI Key: WIXHNCAXOMLMDT-UHFFFAOYSA-N
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Description

N-Isopropyliodoacetamide is a chemical reagent notable for its application in the alkylation of sulfhydryl groups on proteins, facilitating processes such as microdigestion and microsequencing. Its significance lies in its utility for enhancing the sensitivity in detecting Cysteine (Cys) residues during microsequence analysis. This is achieved through the formation of a distinctive phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine, which is easily identifiable during reverse-phase HPLC analysis due to its unique elution profile, thus overcoming common challenges associated with the analysis of PTH-Cys using other alkylation agents (Krutzsch & Inman, 1993).

Synthesis Analysis

The synthesis of N-Isopropyliodoacetamide involves a straightforward procedure, detailed through the presentation of methods for the production of NIPIA and related analogs. This process underscores the chemical's accessibility for research purposes and its potential adaptation for various analytical techniques. The synthesis process is specifically designed to ensure the effective alkylation of sulfhydryl groups, highlighting its tailored utility for protein analysis applications (Krutzsch & Inman, 1993).

Molecular Structure Analysis

Investigations into the molecular structure of N-Isopropyliodoacetamide and related compounds like N-ethylacetamide and N-isopropylacetamide reveal the existence of stable conformers characterized by specific spatial arrangements of the molecular groups. Such analyses are crucial for understanding the reactivity and interaction mechanisms of these molecules, especially in the context of their applications in chemical synthesis and biological analyses. The structure and conformation of these molecules have been elucidated using techniques like NMR spectroscopy, providing insight into their chemical behavior and interaction potential (Doskočilová & Schneider, 1976).

Chemical Reactions and Properties

N-Isopropyliodoacetamide's chemical properties, particularly its reactivity towards sulfhydryl groups, underscore its specialized application in protein analysis. The specificity and efficiency of its alkylation capability facilitate precise modifications of proteins, which are essential for subsequent analytical procedures. These chemical properties are foundational to its use in enhancing the sensitivity and specificity of protein sequencing methodologies (Krutzsch & Inman, 1993).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N-Isopropyliodoacetamide were not identified, general principles suggest that its physical characteristics, such as solubility, melting point, and stability, would be significant for its handling and application in laboratory settings. These properties would influence the conditions under which it can be used for protein alkylation and the types of solvents or conditions compatible with its use in research and analytical protocols.

Chemical Properties Analysis

The chemical properties of N-Isopropyliodoacetamide, particularly its alkylation efficiency and reactivity towards specific functional groups in proteins, are central to its utility in biochemistry and molecular biology. Its ability to selectively modify cysteine residues through a stable linkage enhances the detection and analysis of these amino acids in protein structures, facilitating deeper insights into protein composition and structure (Krutzsch & Inman, 1993).

Scientific Research Applications

  • Protein Microsequencing and Alkylation of Sulfhydryl Groups : NIPIA is used in the alkylation of sulfhydryl groups on proteins for microdigestion and microsequencing. It is particularly useful in microsequence analysis due to its high sensitivity in detecting Cys residues. This is attributed to the phenylthiohydantoin derivative of NIPIA-alkylated cysteine appearing as a sharp peak in standard reverse-phase HPLC analysis, circumventing problems associated with other agents used for sulfhydryl alkylation (Krutzsch & Inman, 1993).

  • Biological Cell Detachment Applications : Poly(N-isopropyl acrylamide) (pNIPAM), which includes N-Isopropyliodoacetamide, is widely used for nondestructive release of biological cells and proteins. pNIPAM substrates find applications in various areas, such as studying the extracellular matrix, cell sheet engineering, formation of tumorlike spheroids, and bioadhesion and bioadsorption studies (Cooperstein & Canavan, 2010).

  • Molecular Spectra and Conformational Studies : Studies of N-ethylacetamide and N-isopropylacetamide, which relate to N-Isopropyliodoacetamide, have focused on their conformational structure and molecular spectra. Understanding their structures has implications for their application in various chemical and biochemical fields (Schmidt, Doskočilová & Schneider, 1973; Doskočilová & Schneider, 1976).

  • Emerging Contaminant Control in Water Treatment : N-Isopropyliodoacetamide is also relevant in studies exploring the control of emerging haloacetamide disinfection byproduct (DBP) precursors in water treatment processes. The use of UV/persulfate treatment has shown potential in reducing the precursors of haloacetamides, which are of health concern in drinking water (Chu et al., 2015).

  • Isomerization Studies : Research on N-methylacetamide, related to N-Isopropyliodoacetamide, has provided insights into the cis-trans isomerization process, which is essential in understanding peptide chain behaviors. These studies are crucial in fields such as organic chemistry and protein science (Mantz et al., 2004).

Safety And Hazards

The safety data sheet for “N-Isopropyliodoacetamide” was not available in the resources I found . Therefore, it’s crucial to handle this compound with care, using appropriate personal protective equipment and following standard safety procedures for handling chemicals.

properties

IUPAC Name

2-iodo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXHNCAXOMLMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230806
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyliodoacetamide

CAS RN

80935-13-3
Record name N-Isopropyliodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
HC Krutzsch, JK Inman - Analytical biochemistry, 1993 - Elsevier
… In conclusion, N-isopropyliodoacetamide is a useful addition to the group of sulfhydryl alkylating agents and provides a Cys derivative whose PTH appears as a sharp peak at a unique …
Number of citations: 54 www.sciencedirect.com
W Li, AR Bottrill, MJ Bibb, MJ Buttner… - Journal of molecular …, 2003 - Elsevier
… To overcome this problem, the oxidised RsrA chymotryptic digest was first reduced with DTT and then further alkylated with n-isopropyliodoacetamide (NIPIA) in order to modify all of the …
Number of citations: 128 www.sciencedirect.com
RH Valente, B Dragulev, J Perales… - European Journal of …, 2001 - Wiley Online Library
… Finally, 7 µL of an N-isopropyliodoacetamide solution (2.3 mg in 20 µL of methanol, 80 µL of water) were added to the protein solution and allowed to incubate for 30 min at room …
Number of citations: 94 febs.onlinelibrary.wiley.com
J Gambee, PC Andrews, K DeJongh… - Techniques in Protein …, 1995 - books.google.com
… pyridine 13, 16, 17 D Cys-S-propionamide Acrylamide 18 E Cys-S-dimethylpropionamide Dimethylacrylamide 18 F N-isopropylcarboxyamidomethyl Cys N-isopropyliodoacetamide 19 …
Number of citations: 0 books.google.com
AF Carne - Protein Sequencing Protocols, 2003 - Springer
… Other alkylating agents include N-isopropyliodoacetamide (NIPIA) (10) and 6-iodoacetamidofluorescein (6-IAF) (11). The latter reagent introduces a fluorophor and can be used to …
Number of citations: 5 link.springer.com
FR Taylor, D Wen, EA Garber, AN Carmillo… - Biochemistry, 2001 - ACS Publications
… , N-naphthylmaleimide, iodoacetic acid, and N-isopropyliodoacetamide. In each case, the … the N-octylmaleimide and N-isopropyliodoacetamide modifications by peptide mapping and …
Number of citations: 198 pubs.acs.org
DS Park, MY Graham, TL Graham - Physiological and molecular plant …, 2001 - Elsevier
… based on alkylation of cysteines with N-isopropyliodoacetamide ( 99.2). {The protein was reduced, alkylated with N-isopropyliodoacetamide and digested with endoproteinase Lys-C. {…
Number of citations: 23 www.sciencedirect.com
R Beynon, JS Bond - 2001 - books.google.com
… Substrate preparation Chloroform-methanol precipitation of Wessel and Flügge 188 Alkylation of proteins in solution with N-isopropyliodoacetamide 193 Digestion …
Number of citations: 687 books.google.com
V Pham, J Tropea, S Wong, J Quach… - Analytical …, 2003 - ACS Publications
… Alkylation was performed by the addition of 2 μL of 200 mM (0.08 mg) N-isopropyliodoacetamide in methanol followed by incubation in the dark at 25 C for 20 min. Proteins were …
Number of citations: 19 pubs.acs.org
A Kishiyama, Z Zhang, WJ Henzel - Analytical chemistry, 2000 - ACS Publications
… Alkylation was performed by the addition of 2 μL of 200 mM (0.08 mg) n-isopropyliodoacetamide 12 in methanol at 25 C for 20 min. Proteins were separated on BioRad precast gels and …
Number of citations: 11 pubs.acs.org

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